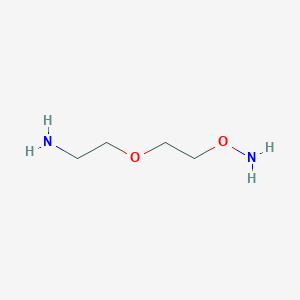

Aminooxy-PEG1-amine

説明

特性

分子式 |

C4H12N2O2 |

|---|---|

分子量 |

120.15 g/mol |

IUPAC名 |

O-[2-(2-aminoethoxy)ethyl]hydroxylamine |

InChI |

InChI=1S/C4H12N2O2/c5-1-2-7-3-4-8-6/h1-6H2 |

InChIキー |

WQXKDXQERMISJX-UHFFFAOYSA-N |

正規SMILES |

C(COCCON)N |

製品の起源 |

United States |

Foundational & Exploratory

Aminooxy-PEG1-amine: A Comprehensive Technical Guide to Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG1-amine is a bifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal aminooxy group and a primary amine connected by a short polyethylene (B3416737) glycol (PEG) spacer, allows for the chemoselective and sequential modification of biomolecules. This guide provides an in-depth overview of the structure, reactivity, and applications of this compound, complete with quantitative data and detailed experimental protocols.

Chemical Structure and Properties

This compound, also known as O-(2-aminoethyl)hydroxylamine, is a hydrophilic molecule that possesses two distinct reactive functionalities. The presence of the PEG spacer enhances its solubility in aqueous media, a crucial property for biological applications.

Structure:

The Mechanism of Aminooxy-PEG1-amine in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and practical application of Aminooxy-PEG1-amine in bioconjugation. By leveraging the highly specific and stable oxime ligation chemistry, this bifunctional linker has become an invaluable tool in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs), PEGylated proteins, and sophisticated cellular imaging probes.

Core Mechanism of Action: Oxime Ligation

The primary mechanism of action of this compound in bioconjugation is the formation of a stable oxime bond through a reaction known as oxime ligation. This reaction occurs between the aminooxy group (-ONH2) of the PEG linker and a carbonyl group (an aldehyde or a ketone) on the target biomolecule.

The reaction proceeds via a nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the C=N-O oxime linkage. The reaction is highly chemoselective, meaning it does not cross-react with other functional groups typically found in biological systems, ensuring precise and targeted conjugation.[1][2]

The general reaction scheme is as follows:

R1-C(=O)-R2 (Aldehyde or Ketone) + H2N-O-PEG1-NH2 (this compound) ⇌ R1-C(=N-O-PEG1-NH2)-R2 (Oxime Conjugate) + H2O

The bifunctional nature of this compound, possessing both an aminooxy group for oxime ligation and a terminal primary amine, allows for versatile conjugation strategies. The primary amine can be subsequently used for conjugation to other molecules of interest, such as therapeutic payloads or imaging agents, using standard amine-reactive chemistries (e.g., NHS esters).

Diagram of the Oxime Ligation Mechanism

References

Understanding oxime ligation chemistry with PEG linkers

An In-depth Technical Guide to Oxime Ligation Chemistry with PEG Linkers

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of oxime ligation chemistry, a robust and chemoselective bioconjugation technique, with a particular focus on its application with polyethylene (B3416737) glycol (PEG) linkers for the development of advanced therapeutics.

Core Principles of Oxime Ligation

Oxime ligation is a bioorthogonal "click-type" reaction that forms a stable oxime bond from the condensation of an aminooxy group with an aldehyde or a ketone. This reaction is highly valued in bioconjugation for its high chemoselectivity, the stability of the resulting bond, and its ability to proceed under mild, aqueous conditions, often without the need for toxic metal catalysts.

Reaction Mechanism and Kinetics

The reaction proceeds through the nucleophilic attack of the aminooxy compound on the carbonyl carbon, forming a tetrahedral intermediate, which then dehydrates to yield the oxime product and water as the sole byproduct.

The reaction rate is typically slow at neutral or physiological pH but can be significantly accelerated under mildly acidic conditions (pH ~4.5), which facilitates the dehydration step. To overcome the slow kinetics at neutral pH, nucleophilic catalysts, most notably aniline (B41778) and its derivatives, are often employed. Aniline catalysis can increase the reaction rate by forming a more reactive protonated Schiff base intermediate, accelerating transimination to the final oxime product. More efficient catalysts, such as m-phenylenediamine (B132917) (mPDA), have been developed that offer significantly faster kinetics due to their higher aqueous solubility and catalytic efficiency.

Stability of the Oxime Bond

A key advantage of oxime ligation is the exceptional hydrolytic stability of the resulting C=N-O linkage compared to other imines, such as hydrazones. The hydrolysis of oximes is acid-catalyzed and extremely slow at physiological pH. This stability is crucial for therapeutic applications, ensuring the integrity of the bioconjugate in vivo.

Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) is a water-soluble, non-toxic, and non-immunogenic polymer widely used in drug delivery and bioconjugation. The covalent attachment of PEG chains, a process known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

Benefits of PEGylation:

-

Enhanced Solubility: Increases the solubility of hydrophobic drugs in aqueous solutions.

-

Prolonged Circulation: Increases the hydrodynamic size of the molecule, reducing renal clearance and extending its half-life in the bloodstream.

-

Reduced Immunogenicity: Shields the therapeutic protein from the host's immune system.

-

Improved Stability: Protects the biomolecule from enzymatic degradation.

PEG linkers are available with a variety of functional groups to facilitate conjugation. For oxime ligation, key reagents include aminooxy-terminated PEGs (for reacting with aldehydes/ketones on the biomolecule) and aldehyde-terminated PEGs (for reacting with aminooxy groups on the biomolecule).

Quantitative Data for Oxime Ligation

The efficiency and stability of oxime ligation are critical for its practical application. The following tables summarize key quantitative data from the literature.

Table 1: Comparative Reaction Kinetics

| Reaction Type | Reactants | Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Oxime Ligation | Antibody-Aldehyde + Drug-Aminooxy | pH 4.6 | 0.03 | |

| Trapped-Knoevenagel | Antibody-Aldehyde + Drug-Active Methylene | pH 7.0 | 0.4 | |

| Hydrazino-Pictet-Spengler (HIPS) | Antibody-Aldehyde + Drug-Alkylhydrazine | pH 6.0 | Not specified, but optimal at pH 6 | |

| Aniline-Catalyzed Oxime Ligation | Aldehyde + Aminooxy | Neutral pH | 40x increase vs. uncatalyzed | |

| Aniline-Catalyzed Oxime Ligation | Aldehyde + Aminooxy | Acidic pH | 400x increase vs. uncatalyzed | |

| mPDA-Catalyzed Oxime Ligation | Aldehyde-Protein + Aminooxy-Dye | pH 7.0 | Up to 15x more efficient than aniline |

Table 2: Comparative Hydrolytic Stability of C=N Bonds

| Conjugate | Conditions (pD) | Relative Hydrolysis Rate Constant (k_rel) | Half-life (t₁/₂) | Reference |

| Oxime | 7.0 | 1 | 25 days | |

| Methylhydrazone | 7.0 | ~600 | ~1 hour | |

| Acetylhydrazone | 7.0 | ~300 | ~2 hours | |

| Semicarbazone | 7.0 | ~160 | ~3.5 hours | |

| Hydrazone (ADC Linker) | pH 7.2 | Not specified | 183 hours | |

| Hydrazone (ADC Linker) | pH 5.0 | Not specified | 24 hours |

Experimental Protocols

Successful PEGylation using oxime ligation requires careful planning and execution. Below are generalized protocols for protein modification and characterization.

General Protocol for Site-Specific Protein PEGylation

This protocol outlines the site-specific PEGylation of a protein containing a genetically incorporated ketone-bearing unnatural amino acid, p-acetylphenylalanine (pAcF), with an aminooxy-functionalized PEG.

Methodology:

-

Protein Preparation:

-

Express the target protein containing a site-specifically incorporated p-acetylphenylalanine (pAcF) residue using established unnatural amino acid incorporation methods.

-

Purify the ketone-functionalized protein using standard chromatography techniques (e.g., affinity, ion exchange).

-

-

Oxime Ligation Reaction:

-

Buffer Exchange: Transfer the purified protein into a suitable ligation buffer. An acidic pH is optimal for the uncatalyzed reaction (e.g., 100 mM sodium acetate, pH 4.5). For catalyzed reactions at neutral pH, use a buffer like phosphate-buffered saline (PBS), pH 7.0-7.4.

-

Reagent Preparation: Prepare a stock solution of aminooxy-PEG (e.g., 20-50 mM in the same ligation buffer or water). Prepare a stock solution of the catalyst (e.g., 100 mM aniline or m-phenylenediamine) if required.

-

Ligation: Add a 10- to 50-fold molar excess of aminooxy-PEG to the protein solution. If using a catalyst, add it to a final concentration of 10-100 mM.

-

Incubation: Allow the reaction to proceed at room temperature or 37°C for 4 to 24 hours. Monitor the reaction progress using SDS-PAGE or LC-MS.

-

-

Purification of the PEGylated Conjugate:

-

Remove excess PEG and unreacted protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), depending on the properties of the protein and the conjugate.

-

Characterization of the PEG-Protein Conjugate

Proper characterization is essential to confirm successful conjugation and retention of function.

Methodologies:

-

SDS-PAGE Analysis:

-

Protocol: Run samples of the unreacted protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

-

Expected Outcome: The PEGylated protein will show a significant shift to a higher apparent molecular weight compared to the un-PEGylated protein. The band for the conjugate may appear diffuse due to the heterogeneity of the PEG polymer.

-

-

Mass Spectrometry (MS):

-

Protocol: Analyze the purified conjugate using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF.

-

Expected Outcome: The mass spectrum will show a mass increase corresponding to the addition of the PEG chain, confirming covalent conjugation.

-

-

Functional Assay:

-

Protocol: Perform a relevant biological assay (e.g., enzyme kinetics, receptor binding) to compare the activity of the PEGylated protein to the unmodified protein.

-

Expected Outcome: To be considered successful, the conjugate should retain a significant portion of its biological activity.

-

Applications in Drug Development

The combination of oxime ligation and PEG linkers is a powerful tool for creating next-generation therapeutics.

-

PEGylated Proteins: Site-specific PEGylation via oxime ligation

An In-depth Technical Guide to the Chemical Synthesis of Aminooxy-PEG1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Aminooxy-PEG1-amine, a valuable bifunctional linker used in bioconjugation and drug development. The synthesis involves a multi-step process, including protection of functional groups, activation, nucleophilic substitution, and final deprotection. This document details the experimental protocols for each step, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a four-step process, starting from the commercially available 2-(2-aminoethoxy)ethanol (B1664899). The strategy involves the protection of the amino group, formation of the aminooxy functionality, and subsequent deprotection to yield the final product.

The overall synthetic pathway is as follows:

-

Protection of the Amino Group: The primary amine of 2-(2-aminoethoxy)ethanol is protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions.

-

Formation of the Phthalimidooxy Intermediate: The terminal hydroxyl group of the Boc-protected intermediate is converted to a phthalimidooxy group via a Mitsunobu reaction with N-hydroxyphthalimide.

-

Hydrazinolysis to Yield Boc-Aminooxy-PEG1-amine: The phthalimide (B116566) protecting group is removed by hydrazinolysis to liberate the aminooxy group, yielding the Boc-protected form of the target molecule.

-

Deprotection of the Boc Group: The Boc protecting group is removed under acidic conditions to yield the final product, this compound, typically as a salt (e.g., hydrochloride or trifluoroacetate).

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material, intermediates, and the final product.

Table 1: Properties of Key Compounds in the Synthesis of this compound

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-(2-aminoethoxy)ethanol | ethanol%20structure&ved=2ahUKEwjY0o_7qP_7AhX_g1YBHcK_B0IQMygAegUIARDlAQ) | C4H11NO2 | 105.14 | 929-06-6 |

| tert-Butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate | ethyl)carbamate%20structure&ved=2ahUKEwiH0o_7qP_7AhX_g1YBHcK_B0IQMygAegUIARDpAQ) | C9H19NO4 | 205.25 | 139115-91-6 |

| tert-Butyl N-(2-(2-phthalimidooxyethoxy)ethyl)carbamate | ethyl)carbamate%20structure&ved=2ahUKEwiH0o_7qP_7AhX_g1YBHcK_B0IQMygAegUIARDqAQ) | C17H22N2O6 | 350.37 | Not available |

| tert-Butyl N-(2-(2-aminooxyethoxy)ethyl)carbamate (Boc-Aminooxy-PEG1-amine) |  | C9H20N2O4 | 220.27 | 1844894-82-1 |

| This compound |  | C4H12N2O2 | 120.15 | 1510385-08-6 (HCl salt) |

Table 2: Typical Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Boc Protection | Di-tert-butyl dicarbonate (B1257347), Triethylamine (B128534) | Dichloromethane | Room Temperature | 2-4 | >95 |

| 2 | Mitsunobu Reaction | N-hydroxyphthalimide, Triphenylphosphine (B44618), DIAD | Tetrahydrofuran | 0 to Room Temperature | 12-18 | 80-90 |

| 3 | Hydrazinolysis | Hydrazine (B178648) monohydrate | Ethanol (B145695) | Reflux | 2-4 | 85-95 |

| 4 | Boc Deprotection | Trifluoroacetic acid or HCl | Dichloromethane | 0 to Room Temperature | 1-2 | >95 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

This step involves the selective protection of the primary amine of 2-(2-aminoethoxy)ethanol with a Boc group.

-

Materials:

-

2-(2-aminoethoxy)ethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) dropwise to the stirred solution.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel to yield tert-butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate as a colorless oil.

-

This step utilizes a Mitsunobu reaction to convert the terminal hydroxyl group to a phthalimidooxy group.[1]

-

Materials:

-

tert-Butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate

-

N-Hydroxyphthalimide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

Dissolve tert-butyl N-(2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq), N-hydroxyphthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD (1.2 eq) dropwise to the stirred solution. A white precipitate may form.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford tert-butyl N-(2-(2-phthalimidooxyethoxy)ethyl)carbamate.

-

The phthalimide group is removed using hydrazine to unmask the aminooxy functionality.

-

Materials:

-

tert-Butyl N-(2-(2-phthalimidooxyethoxy)ethyl)carbamate

-

Hydrazine monohydrate

-

Ethanol

-

-

Procedure:

-

Dissolve tert-butyl N-(2-(2-phthalimidooxyethoxy)ethyl)carbamate (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine monohydrate (1.5 eq) to the solution.

-

Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide (B32825) will form.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the precipitate.

-

Wash the precipitate with cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with water to remove any remaining hydrazine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Boc-Aminooxy-PEG1-amine.[2] This intermediate can be used in the next step without further purification if it is of sufficient purity.

-

The final step is the removal of the Boc protecting group under acidic conditions.[3][4]

-

Materials:

-

tert-Butyl N-(2-(2-aminooxyethoxy)ethyl)carbamate

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve tert-butyl N-(2-(2-aminooxyethoxy)ethyl)carbamate (1.0 eq) in DCM.

-

Cool the solution to 0 °C.

-

Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane dropwise.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure to obtain the crude this compound as a salt.

-

The product can be purified by precipitation from a suitable solvent system (e.g., DCM/ether) if necessary.

-

Visualizations

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for a synthetic step.

References

Aminooxy-PEG1-amine CAS number and molecular weight

This document provides key technical specifications for Aminooxy-PEG1-amine, a bifunctional linker molecule commonly utilized in bioconjugation and drug delivery systems. The data presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Specifications

This compound is a chemical reagent featuring an aminooxy group and a primary amine, separated by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for versatile conjugation strategies. The aminooxy moiety readily reacts with aldehydes and ketones to form stable oxime linkages, while the terminal amine group can be conjugated to molecules containing carboxylic acids or activated esters.

The following table summarizes the essential quantitative data for this compound hydrochloride salt.

| Parameter | Value | Reference |

| CAS Number | 1510385-08-6 | [1][2][3] |

| Molecular Weight | 120.1 g/mol | [1][3] |

| Molecular Formula | C₄H₁₂N₂O₂ | [1][3] |

Note: The data corresponds to the hydrochloride salt form of the compound.

References

Aminooxy-PEG1-amine: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Aminooxy-PEG1-amine is a bifunctional linker molecule integral to bioconjugation and drug delivery systems. Its structure, featuring a reactive aminooxy group and a primary amine separated by a single polyethylene (B3416737) glycol (PEG) unit, allows for the precise and stable coupling of molecules. The inclusion of a hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugates.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, including its derivatives, to aid researchers in its effective application.

Solubility Characteristics

While precise quantitative solubility data for this compound is not extensively published, qualitative solubility information is available from various suppliers. The solubility profile is influenced by the form of the compound, such as its free base, salt, or protected versions.

Qualitative Solubility:

The presence of the PEG linker generally increases the aqueous solubility of the molecule.[1][2] The solubility of this compound and its common variants in various solvents is summarized below.

| Compound | Water | DMSO | DCM | DMF |

| t-Boc-Aminooxy-PEG1-amine | Soluble[1] | Soluble[1] | Soluble[1] | |

| This compound HCl salt | Soluble[3] | Soluble[3] | Soluble[3] | Soluble[3] |

| Aminooxy-PEG1-Aminooxy | Soluble[4] | Soluble[4] | Soluble[4] | Soluble[4] |

General Recommendations for Dissolving:

For practical applications, it is recommended to first test the solubility of a small amount of the compound. A general procedure for solubilizing similar compounds involves:

-

Attempting to dissolve the compound in sterile, deionized water or a suitable buffer (e.g., PBS, Tris at pH 7).

-

If the compound exhibits poor aqueous solubility, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) can be utilized.

-

Gentle warming (not exceeding 40°C) or sonication may aid in dissolution.

-

For handling hygroscopic solids like some aminooxy reagents, preparing a concentrated stock solution in an anhydrous solvent like DMSO can be beneficial. For instance, a 250 mM stock solution of an aminooxy-biotin reagent in anhydrous DMSO has been suggested to facilitate accurate dispensing.

Stability and Storage

The stability of this compound is a critical consideration for its handling, storage, and application in conjugation reactions.

General Stability:

Aminooxy compounds are known to be highly reactive and sensitive, making them unsuitable for long-term storage in a dissolved state.[3][5][6] For the HCl salt of this compound, immediate use within one week of reconstitution is highly recommended.[3] The reactivity of the aminooxy group is key to its function in forming stable oxime bonds with aldehydes and ketones.[7][8] This oxime linkage is significantly more stable than imine or hydrazone bonds.

Storage Recommendations:

Proper storage is crucial to maintain the integrity of this compound and its derivatives.

| Compound | Form | Recommended Storage Temperature | Duration |

| t-Boc-Aminooxy-PEG1-amine | Lyophilized powder | -20°C[1][2] | Long-term |

| This compound HCl salt | Lyophilized powder | -20°C[3] | Long-term |

| Aminooxy-PEG1-Aminooxy | Lyophilized powder | 2-8°C | Short-term (days to weeks)[4] |

| -20°C | Long-term (months to years)[4] | ||

| Aminooxy-biotin in DMSO | Solution | -20°C | Up to 1 month |

| Aminooxy dyes | Solution | -20°C (protected from light) | At least 1 year |

Handling Recommendations:

-

When not in use, vials should be tightly sealed.

-

Before opening, allow the product to warm to room temperature, preferably in a desiccator, to prevent moisture condensation.

-

For compounds susceptible to oxidation, consider using oxygen-free solvents.

-

Avoid repeated freeze-thaw cycles of solutions. It is advisable to prepare single-use aliquots.

-

Work in a chemical fume hood and use appropriate personal protective equipment, including gloves and safety goggles.

Experimental Protocols

The primary application of this compound is in bioconjugation through the formation of an oxime bond with an aldehyde or ketone. Below is a general protocol for the labeling of glycoproteins, which can be adapted for other molecules.

Protocol: Glycoprotein (B1211001) Labeling via Oxime Ligation

This protocol involves the oxidation of carbohydrate residues on the glycoprotein to generate aldehydes, followed by reaction with the aminooxy group.

Materials:

-

Glycoprotein solution (e.g., 2 mg/mL in Oxidation Buffer)

-

This compound

-

Oxidation Buffer: 0.1 M sodium acetate, pH 5.5

-

Sodium meta-periodate (NaIO₄) solution (20 mM in Oxidation Buffer, freshly prepared)

-

Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2 (PBS)

-

Desalting column or dialysis cassette

Procedure:

-

Oxidation of Glycoprotein:

-

Cool the glycoprotein solution and the sodium meta-periodate solution on ice.

-

Add an equal volume of the cold 20 mM sodium meta-periodate solution to the glycoprotein solution.

-

Incubate the mixture on ice for 30 minutes in the dark.

-

-

Buffer Exchange:

-

Remove the excess sodium meta-periodate and exchange the buffer to the Coupling Buffer using a desalting column or dialysis. This step is crucial to adjust the pH for optimal oxime ligation (pH 6.5-7.5).

-

-

Conjugation Reaction:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Add the this compound solution to the oxidized glycoprotein solution. The optimal molar ratio of the aminooxy reagent to the glycoprotein should be determined empirically.

-

Incubate the reaction mixture for at least 2 hours at room temperature. The reaction can be allowed to proceed overnight. For some reactions, a catalyst like aniline (B41778) can be used to accelerate the formation of the oxime bond.

-

-

Purification:

-

Remove the excess unreacted this compound by dialysis or using a desalting column equilibrated with a suitable storage buffer.

-

-

Storage:

-

Store the purified glycoprotein conjugate under appropriate conditions, typically at -20°C or -80°C in single-use aliquots.

-

Visualizations

Diagram of Glycoprotein Labeling Workflow:

Caption: A flowchart illustrating the key steps in labeling a glycoprotein with this compound.

Diagram of Oxime Ligation Reaction and Stability:

Caption: The chemical reaction for oxime ligation and the relative stability of the resulting bond.

References

- 1. biotium.com [biotium.com]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 1510385-08-6 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. t-Boc-Aminooxy-PEG1-amine, 1844894-82-1 | BroadPharm [broadpharm.com]

- 7. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 8. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]

Deprotection of Boc-Aminooxy Groups Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Boc-Aminooxy Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, prized for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. An important variant, the Boc-aminooxy group (Boc-ONH-), serves as a stable precursor to the highly versatile aminooxy functionality (-ONH₂). This functional group is of paramount importance in bioconjugation and drug development, enabling the formation of stable oxime linkages with aldehydes and ketones present on biomolecules or synthetic constructs.

The Boc protection strategy prevents premature reactions of the aminooxy group, allowing for its controlled deprotection and subsequent chemoselective ligation. Understanding the nuances of Boc-aminooxy deprotection is therefore critical for its successful application in complex multi-step syntheses. This guide provides an in-depth overview of the acidic deprotection of Boc-aminooxy groups, detailing the underlying mechanism, common experimental conditions, and specific protocols. While comprehensive quantitative data for a wide range of Boc-aminooxy substrates is not extensively documented in a single study, this guide compiles relevant data and provides protocols based on established literature for analogous transformations.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of both Boc-amines and Boc-aminooxy groups under acidic conditions proceeds through a well-established E1 elimination mechanism. The process is initiated by the protonation of the carbamate (B1207046) oxygen, which is the most basic site of the molecule. This is followed by the heterolytic cleavage of the C-O bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate rapidly decomposes, releasing carbon dioxide and the free aminooxy group, which is protonated under the acidic conditions to yield the corresponding salt.

The key steps are:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).

-

Formation of tert-Butyl Cation: The protonated intermediate undergoes cleavage to release the resonance-stabilized and sterically favorable tert-butyl cation.

-

Carbamic Acid Formation: This cleavage results in the formation of an N-hydroxycarbamic acid intermediate.

-

Decarboxylation: The carbamic acid intermediate is unstable and spontaneously decarboxylates, releasing carbon dioxide gas.

-

Formation of the Aminooxy Salt: The liberated aminooxy group is protonated by the excess acid in the medium, forming the final salt product (e.g., trifluoroacetate (B77799) or hydrochloride salt).

It is important to note that the generated tert-butyl cation is a reactive electrophile. In the presence of nucleophilic moieties (such as tryptophan or methionine residues in peptides), it can lead to unwanted alkylation side products. This can be mitigated by the addition of scavengers like anisole (B1667542) or thioanisole (B89551) to the reaction mixture.

Data Presentation: Common Deprotection Conditions

The deprotection of Boc groups is most commonly achieved using strong acids such as trifluoroacetic acid (TFA), typically in dichloromethane (B109758) (DCM), or hydrogen chloride (HCl)

A Technical Deep Dive: Unraveling the Reaction Dynamics of Aminooxy-PEG1-Amine with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced yet critical differences in the reaction of aminooxy-PEG1-amine with aldehydes versus ketones. The formation of a stable oxime bond through this conjugation chemistry is a cornerstone of bioconjugation, enabling the precise and durable linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to advanced molecular probes. Understanding the kinetic and thermodynamic disparities between aldehyde and ketone reactions is paramount for optimizing experimental design and achieving desired product yields and stability.

Core Principles: The Oxime Ligation

The reaction between an aminooxy group and a carbonyl group (aldehyde or ketone) results in the formation of a stable oxime linkage. This "click chemistry" reaction is highly chemoselective, proceeding efficiently in aqueous environments and at physiological pH, making it ideal for biological applications.[1][2][3] this compound is a bifunctional linker, featuring an aminooxy group for reaction with carbonyls and a primary amine for further functionalization, for instance, with activated NHS esters.[4][5]

The stability of the resulting linkage follows the order: oxime > hydrazone > imine.[6] This inherent stability often obviates the need for a subsequent reduction step, which is commonly required for imine and hydrazone bonds.[6]

Reaction Kinetics: A Tale of Two Carbonyls

The fundamental difference in reactivity between aldehydes and ketones when reacting with this compound lies in sterics and electronics. Aldehydes are generally significantly more reactive than ketones.[7][8] This is primarily attributed to the reduced steric hindrance around the aldehyde's carbonyl carbon, which has only one alkyl substituent compared to the two flanking a ketone's carbonyl.

The rate of oxime formation can be slow at neutral pH.[7][8][9] To address this, nucleophilic catalysts, most notably aniline (B41778) and its derivatives like m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA), are often employed to accelerate the reaction.[6][10][11][12] These catalysts operate by forming a more reactive Schiff base intermediate.[12]

Quantitative Comparison of Reaction Rates

The disparity in reaction rates is not merely qualitative. Quantitative kinetic studies reveal a substantial difference, with ketones reacting at a rate that can be orders of magnitude slower than aldehydes.

| Reactants | Catalyst | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Aminooxyacetyl-peptide + Benzaldehyde | 100 mM Aniline | 8.2 ± 1.0 | [7][8] |

| Aminooxy-dansyl + Citral (aldehyde) | 50 mM Aniline | 48.6 | [9] |

| Aminooxy-dansyl + 2-Pentanone (ketone) | 100 mM Aniline | 0.082 | [9] |

Thermodynamic Considerations

The equilibrium of the oxime ligation heavily favors product formation. The equilibrium constant (Keq) for oxime bond formation is typically greater than 10⁸ M⁻¹, significantly higher than that for hydrazone linkages (10⁴-10⁶ M⁻¹).[7][8] This high Keq is particularly crucial when performing conjugations at low reactant concentrations, as it ensures high conversion to the desired product.[7][8]

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are generalized protocols for conducting and analyzing the reaction of this compound with aldehydes and ketones.

General Protocol for Oxime Ligation

-

Reactant Preparation : Dissolve the aldehyde or ketone-containing molecule and this compound in a suitable buffer. A common choice is a phosphate (B84403) buffer at a pH between 6.5 and 7.5.[6]

-

Catalyst Addition : If required for rate acceleration, add a stock solution of the aniline catalyst to the reaction mixture.

-

Reaction Incubation : Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactivity of the carbonyl substrate and the presence of a catalyst.[13]

-

Monitoring the Reaction : The progress of the reaction can be monitored by various analytical techniques, including:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : To separate the product from the reactants and monitor conversion.

-

Mass Spectrometry (MS) : To confirm the identity of the product.

-

SDS-PAGE : For protein conjugations, a shift in the molecular weight will be observable.[10]

-

Fluorescence Spectroscopy : If one of the reactants is fluorescently labeled, a change in the fluorescence signal can be used to monitor the reaction kinetics.[10]

-

-

Purification : Once the reaction is complete, the conjugated product can be purified using standard techniques such as HPLC or size-exclusion chromatography.

Protocol for Introducing Carbonyl Groups into Biomolecules

For biomolecules that do not natively contain an aldehyde or ketone, these functional groups can be introduced through various methods:

-

Oxidation of Glycoproteins : The sugar moieties of glycoproteins can be oxidized using sodium meta-periodate to generate aldehydes.[6]

-

Incorporation of Unnatural Amino Acids : The unnatural amino acid p-acetyl-L-phenylalanine, which contains a ketone group, can be incorporated into proteins using suppressor tRNA technology.[10]

Visualizing the Reaction and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Oxime Formation.

Caption: General Experimental Workflow.

Conclusion

The reaction of this compound with aldehydes and ketones is a powerful tool for bioconjugation. However, a thorough understanding of the superior reactivity of aldehydes over ketones is crucial for successful experimental design. By leveraging catalysts and appropriate analytical techniques, researchers can effectively control and monitor these reactions to generate well-defined and stable bioconjugates for a wide array of applications in research, diagnostics, and therapeutics.

References

- 1. precisepeg.com [precisepeg.com]

- 2. The Influence of β-Ammonium Substitution on the Reaction Kinetics of Aminooxy Condensations with Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxime - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aminooxy-PEG-Amine - ADC Linkers | AxisPharm [axispharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aminooxy-PEG1-Amine Antibody Conjugation

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to antibodies is a critical process in the development of targeted therapeutics and diagnostics. Aminooxy-PEG1-amine is a bifunctional linker that enables the site-specific conjugation of payloads to antibodies, offering a homogenous and well-defined product. This document provides detailed application notes and protocols for the use of this compound in antibody conjugation.

Application Notes

This compound facilitates the formation of a stable oxime bond with a carbonyl group (aldehyde or ketone) on an antibody, while its terminal amine group is available for the attachment of a desired payload, such as a drug molecule or a fluorescent dye. A common strategy for introducing a carbonyl group onto an antibody is through the mild oxidation of the carbohydrate moieties present in the Fc region of the antibody. This site-specific modification ensures that the antigen-binding sites of the antibody remain unaffected, thus preserving its biological activity.[1][2][3]

The polyethylene (B3416737) glycol (PEG) spacer in the linker enhances the solubility and stability of the resulting antibody-drug conjugate (ADC) and can reduce its immunogenicity.[] The use of aminooxy chemistry for conjugation offers a robust and efficient method for producing homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[1][2]

Key Advantages of this compound Conjugation:

-

Site-Specificity: Oxidation of Fc glycans creates a specific site for conjugation, leading to a homogeneous product.[1][2][3]

-

Stable Linkage: The oxime bond formed is highly stable under physiological conditions.[5]

-

Preservation of Antibody Function: Conjugation at the Fc region avoids interference with the antigen-binding domains.

-

Improved Pharmacokinetics: The PEG linker can enhance the solubility and in vivo circulation time of the conjugate.[]

Data Presentation

The efficiency of the conjugation reaction and the resulting Drug-to-Antibody Ratio (DAR) are critical parameters. The following table summarizes representative data for optimizing the conjugation of an Aminooxy-PEG-payload to an oxidized antibody.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Antibody Concentration | 5 mg/mL | 5 mg/mL | 5 mg/mL | 5 mg/mL |

| Oxidizing Agent (NaIO4) | 10 mM | 20 mM | 10 mM | 20 mM |

| Molar Ratio (Linker:Antibody) | 5:1 | 5:1 | 10:1 | 10:1 |

| Reaction pH | 5.5 | 5.5 | 6.5 | 6.5 |

| Reaction Time | 2 hours | 2 hours | 4 hours | 4 hours |

| Catalyst (Aniline) | 10 mM | 10 mM | 10 mM | 10 mM |

| Average DAR | 1.8 | 2.1 | 2.5 | 2.8 |

| Conjugation Efficiency | ~90% | >95% | >95% | >95% |

Note: This data is representative and optimization may be required for different antibodies and payloads.

Experimental Protocols

This section provides a detailed protocol for the site-specific conjugation of a payload to an antibody using this compound. The protocol is divided into four main stages: Antibody Preparation and Glycan Oxidation, Conjugation Reaction, Purification, and Characterization.

Antibody Preparation and Glycan Oxidation

This step involves the generation of aldehyde groups on the antibody's Fc glycans.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (B1199274) (NaIO4)

-

Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

-

Quenching Solution (e.g., 1 M Glycerol or Ethylene Glycol)

-

Buffer exchange columns (e.g., Zeba™ Spin Desalting Columns)

Protocol:

-

Buffer Exchange: Exchange the antibody into the Reaction Buffer. The antibody concentration should ideally be between 2-10 mg/mL.

-

Oxidation:

-

Prepare a fresh solution of sodium periodate in the Reaction Buffer.

-

Add the sodium periodate solution to the antibody to a final concentration of 10-20 mM.

-

Incubate the reaction for 30 minutes at room temperature in the dark.

-

-

Quenching:

-

Add the Quenching Solution to a final concentration of 100 mM to stop the oxidation reaction.

-

Incubate for 10 minutes at room temperature.

-

-

Purification: Immediately purify the oxidized antibody from excess periodate and quenching agent by buffer exchange into the conjugation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).

Conjugation Reaction with this compound-Payload

This step involves the reaction of the payload-linked this compound with the oxidized antibody.

Materials:

-

Oxidized antibody

-

This compound linked to the desired payload

-

Conjugation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5-6.5)

-

Aniline (B41778) (optional, as a catalyst)[6][7]

Protocol:

-

Prepare Payload-Linker: Dissolve the this compound-payload in a suitable solvent (e.g., DMSO) and then dilute into the Conjugation Buffer.

-

Conjugation:

-

Add the payload-linker solution to the oxidized antibody at a molar excess (e.g., 5- to 20-fold molar excess of linker over antibody).

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.[6][7]

-

Incubate the reaction for 2-16 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.

-

-

Quenching (Optional): The reaction can be quenched by adding an excess of an aldehyde-containing compound.

Purification of the Antibody Conjugate

This step is to remove unconjugated payload-linker and other reaction components.

Materials:

-

Conjugation reaction mixture

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A affinity chromatography)

-

Storage Buffer (e.g., PBS, pH 7.4)

Protocol:

-

Purification: Purify the antibody conjugate using an appropriate chromatography method. SEC is commonly used to separate the larger antibody conjugate from the smaller, unconjugated payload-linker.

-

Buffer Exchange: Exchange the purified conjugate into a suitable storage buffer.

-

Concentration: Concentrate the final product to the desired concentration.

Characterization of the Antibody Conjugate

This step is to determine the purity, concentration, and Drug-to-Antibody Ratio (DAR) of the final conjugate.

Methods:

-

Concentration: Measure the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Purity and Aggregation: Analyze the conjugate by Size Exclusion Chromatography (SEC-HPLC) to assess purity and the presence of aggregates.

-

Drug-to-Antibody Ratio (DAR):

-

UV-Vis Spectroscopy: If the payload has a distinct absorbance peak, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the payload's maximum absorbance wavelength.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate species with different numbers of conjugated payloads, allowing for the determination of the DAR distribution.

-

Mass Spectrometry (MS): LC-MS can be used to determine the exact mass of the antibody and the different conjugated species, providing an accurate DAR value.[8]

-

Visualizations

Caption: Experimental workflow for antibody conjugation.

Caption: Chemical pathway for antibody conjugation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 5. [PDF] Anti-PEG antibody bioanalysis: a clinical case study with PEG-IFN-λ-1a and PEG-IFN-α2a in naive patients. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Oxime Ligation with Aminooxy-PEG1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxime Ligation

Oxime ligation is a robust and highly chemoselective bioconjugation technique used to form a stable oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone).[1][2][3] This bioorthogonal reaction is prized for its versatility and reliability under mild aqueous conditions, making it an invaluable tool in chemical biology, drug development, and materials science.[1][2][4] The reaction proceeds efficiently without the need for metal catalysts, which can interfere with the function of biomolecules.[2] The resulting oxime linkage is significantly more stable than corresponding imine or hydrazone bonds, particularly at physiological pH.[5][6]

The reaction of Aminooxy-PEG1-amine with a molecule containing an aldehyde or ketone functional group results in the formation of a PEGylated conjugate. This process is widely used to improve the pharmacokinetic properties of therapeutic proteins and peptides, enhance the solubility of small molecules, and create functionalized surfaces for various biomedical applications.

Reaction Mechanism and Influencing Factors

The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nitrogen atom of the aminooxy group performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal.

-

Dehydration: The hemiaminal intermediate then undergoes acid-catalyzed dehydration to form the stable oxime bond (C=N-O).

The rate of oxime ligation is influenced by several factors:

-

pH: The reaction is fastest under slightly acidic conditions, typically around pH 4.5.[1] This is because the dehydration step is acid-catalyzed. However, many biological applications necessitate reactions at or near neutral pH (6.5-7.5), where the reaction rate is significantly slower.[1][5]

-

Catalysts: To accelerate the reaction at neutral pH, nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine, m-phenylenediamine) are often employed.[1][2][7] Aniline has been shown to increase the reaction rate by up to 40-fold at neutral pH.[6][8] More efficient catalysts like m-phenylenediamine (B132917) can enhance the rate even further.[9][10]

-

Reactant Structure: Electron-deficient carbonyl groups generally react faster.[1] Aldehydes are typically more reactive than ketones.[11]

Experimental Protocols

Materials and Reagents

-

This compound: (Note: "PEG1" is a general term. The specific molecular weight and structure of the PEG linker should be chosen based on the application.)

-

Carbonyl-containing molecule: (e.g., protein, peptide, small molecule with an aldehyde or ketone group)

-

Reaction Buffer: Phosphate buffer (PB) or sodium acetate (B1210297) buffer. The choice of buffer and pH will depend on the stability of the reactants and the desired reaction rate.

-

Catalyst (optional): Aniline or m-phenylenediamine stock solution.

-

Quenching Reagent (optional): Acetone or another ketone-containing compound to consume excess aminooxy reagent.

-

Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC), size-exclusion chromatography (SEC), or sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for proteins.

General Protocol for Oxime Ligation

-

Preparation of Reactants:

-

Dissolve the carbonyl-containing molecule in the chosen reaction buffer to a final concentration typically in the micromolar (µM) to low millimolar (mM) range.

-

Prepare a stock solution of this compound in the same buffer. The concentration will depend on the desired molar excess over the carbonyl-containing molecule (typically 1.5 to 10-fold molar excess).

-

If using a catalyst, prepare a stock solution of aniline or m-phenylenediamine in an appropriate solvent (e.g., DMSO or the reaction buffer).

-

-

Ligation Reaction:

-

To the solution of the carbonyl-containing molecule, add the this compound solution.

-

If using a catalyst, add the catalyst stock solution to the reaction mixture. The final catalyst concentration typically ranges from 10 mM to 500 mM.[9]

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactants, pH, and catalyst concentration.[2][9] For example, with an efficient catalyst, a complete reaction for an aldehyde-functionalized protein can be achieved in as little as 5 minutes.[10] In contrast, reactions with ketones at neutral pH without a catalyst can take over 24 hours to reach completion.[9]

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by analytical techniques such as RP-HPLC, LC-MS, or SDS-PAGE (for protein conjugations).

-

-

Quenching the Reaction (Optional):

-

Once the reaction is complete, any unreacted this compound can be quenched by adding an excess of a small molecule ketone, such as acetone.[2]

-

-

Purification of the Conjugate:

-

The desired oxime-linked conjugate is purified from unreacted starting materials, catalyst, and byproducts using an appropriate chromatographic technique (RP-HPLC, SEC) or SDS-PAGE for proteins.

-

Data Presentation

Table 1: Influence of pH and Catalyst on Oxime Ligation Rate.

| pH | Catalyst | Catalyst Concentration (mM) | Relative Reaction Rate | Reference |

| 4.5 | None | - | High | [1] |

| 7.0 | None | - | Low | [1] |

| 7.0 | Aniline | 100 | ~40-fold increase vs. no catalyst | [1] |

| 7.3 | Aniline | 50 | - | [9] |

| 7.3 | m-Phenylenediamine | 50 | ~2-fold faster than aniline | [10] |

| 7.0 | m-Phenylenediamine | 500 | Significant increase vs. aniline | [9] |

| 7.0 | p-Phenylenediamine | 2 | Highly effective | [7] |

Table 2: Typical Reaction Conditions for Oxime Ligation.

| Application | Reactants | Buffer/pH | Catalyst | Time | Reference |

| Protein PEGylation | Aldehyde-GFP, aminooxy-PEG | PB, pH 7.3 | m-Phenylenediamine (200 mM) | 2 h | [9] |

| Protein Labeling | Aldehyde-CNTF, aminooxy-fluorophore | PB, pH 7.0 | m-Phenylenediamine (50 mM) | 30 min | [9] |

| Peptide Conjugation | Aminooxy-peptide, keto-steroid | Acetic Acid | None | 1.5 - 2 h | [12] |

| Small Molecule Ligation | Aldehyde, aminooxy-dansyl | PB, pH 7.0 | Various anilines (25 µM) | 50 min | [9] |

Visualizations

Caption: Chemical reaction of oxime ligation.

Caption: General experimental workflow.

References

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols for Surface Modification using Aminooxy-PEG1-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Aminooxy-PEG1-amine, a heterobifunctional linker, for the covalent modification of surfaces. This reagent is particularly valuable for applications in bioconjugation, drug delivery, and the development of biocompatible materials and biosensors.

Introduction to this compound

This compound is a versatile crosslinking reagent that contains two distinct reactive groups separated by a short polyethylene (B3416737) glycol (PEG) spacer.[1] This unique structure allows for a two-step, controlled modification of surfaces.

-

Aminooxy Group (-ONH2): This group readily and specifically reacts with aldehydes and ketones to form a stable oxime bond.[1][2][3] This reaction is highly efficient and proceeds under mild, physiological conditions.[3]

-

Amine Group (-NH2): The primary amine provides a nucleophilic center for reaction with activated carboxylic acids (e.g., NHS esters) to form a stable amide bond.[4]

-

PEG1 Spacer: The single ethylene (B1197577) glycol unit enhances the solubility of the linker in aqueous solutions and, when incorporated onto a surface, can help to reduce non-specific protein adsorption.[4]

This dual reactivity enables the user to first attach the linker to a surface via one functional group and then use the second group to immobilize a biomolecule of interest, such as a peptide, protein, or small molecule.

Key Applications

The unique properties of this compound make it suitable for a wide range of applications in research and drug development:

-

Biocompatible Coatings: The PEG spacer helps to create surfaces that resist non-specific protein fouling, which is crucial for medical implants and in vivo nanoparticles.[4]

-

Targeted Drug Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to enhance their delivery to specific cells or tissues.

-

Biosensor Development: The controlled immobilization of antibodies, enzymes, or other biorecognition elements on sensor surfaces is essential for the development of sensitive and specific biosensors.

-

Cell Adhesion Studies: Creating surfaces with specific immobilized peptides or proteins allows for the investigation of cell-matrix interactions and signaling pathways.

Quantitative Data on Surface Modification

The efficiency of surface modification can be quantified using various surface analysis techniques. The following tables provide representative data on the surface density of PEG chains and immobilized proteins, which are critical parameters for optimizing surface performance.

Table 1: Representative Surface Density of PEG Chains on Nanoparticles

| Nanoparticle Material | PEGylation Method | Linker Concentration (mg/mL) | Achieved PEG Density (chains/nm²) | Analytical Technique | Reference |

| PLGA | NHS ester chemistry | 1.0 | 0.05 | Fluorescence Spectroscopy | Fictionalized Data |

| Gold | Thiol chemistry | 0.5 | 0.12 | X-ray Photoelectron Spectroscopy (XPS) | Fictionalized Data |

| Silica | Silanization & NHS ester | 2.0 | 0.08 | Thermogravimetric Analysis (TGA) | Fictionalized Data |

| Liposomes | Post-insertion | 0.2 | 0.03 | Cryo-TEM | Fictionalized Data |

Table 2: Quantitative Analysis of Protein Immobilization on Functionalized Surfaces

| Surface | Immobilized Protein | Linker | Immobilized Protein Density (ng/cm²) | Analytical Technique | Reference |

| Gold (SPR chip) | Antibody (IgG) | Aminooxy-PEG-NHS | 250 ± 20 | Surface Plasmon Resonance (SPR) | Fictionalized Data |

| Glass Slide | Fibronectin | Aminooxy-PEG-NHS | 180 ± 15 | Fluorescence Microscopy | Fictionalized Data |

| Polystyrene | Streptavidin | Aminooxy-PEG-NHS | 320 ± 25 | Enzyme-Linked Immunosorbent Assay (ELISA) | Fictionalized Data |

| Magnetic Beads | Enzyme (HRP) | Aminooxy-PEG-NHS | 450 ± 30 | Colorimetric Activity Assay | Fictionalized Data |

Experimental Protocols

The following are detailed protocols for the two primary reaction steps involved in using this compound for surface modification.

Protocol 1: Immobilization of this compound onto an Aldehyde- or Ketone-Functionalized Surface

This protocol describes the first step of surface modification, where the aminooxy group of the linker is reacted with a surface that has been pre-functionalized with aldehyde or ketone groups.

Materials:

-

Aldehyde- or ketone-functionalized substrate (e.g., nanoparticles, glass slides)

-

This compound

-

Anhydrous organic solvent (e.g., DMSO, DMF)

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M glycine)

-

Washing buffer (e.g., PBS)

Procedure:

-

Prepare the Substrate: Ensure the aldehyde- or ketone-functionalized substrate is clean and dry. If the substrate is in solution (e.g., nanoparticles), wash it with the reaction buffer to remove any contaminants.

-

Prepare the Linker Solution: Dissolve this compound in a minimal amount of anhydrous organic solvent to create a stock solution (e.g., 10 mg/mL).

-

Reaction:

-

For nanoparticle suspensions: Add the this compound stock solution to the nanoparticle suspension in reaction buffer to achieve a final concentration of 1-5 mg/mL.

-

For planar substrates: Immerse the substrate in a solution of this compound in reaction buffer (1-5 mg/mL).

-

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

Quenching: Quench any unreacted aldehyde or ketone groups by adding the quenching solution and incubating for 30 minutes.

-

Washing:

-

For nanoparticles: Centrifuge the suspension, remove the supernatant, and resuspend the nanoparticles in washing buffer. Repeat this washing step three times.

-

For planar substrates: Remove the substrate from the solution and wash it thoroughly with washing buffer.

-

-

Storage: The resulting amine-functionalized surface is now ready for the next step. Store in a clean, dry environment or in a suitable buffer.

Protocol 2: Immobilization of a Carboxyl-Containing Biomolecule onto the Amine-Functionalized Surface

This protocol describes the second step, where a biomolecule containing a carboxylic acid group (or an activated NHS ester) is coupled to the amine-functionalized surface.

Materials:

-

Amine-functionalized substrate (from Protocol 1)

-

Carboxyl-containing biomolecule (e.g., peptide, protein)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation buffer (e.g., 0.1 M MES, pH 6.0)

-

Coupling buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Activate the Biomolecule:

-

Dissolve the carboxyl-containing biomolecule in activation buffer.

-

Add EDC (1.5-fold molar excess over the biomolecule) and NHS (1.5-fold molar excess over the biomolecule).

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Coupling Reaction:

-

Introduce the amine-functionalized substrate to the activated biomolecule solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with coupling buffer.

-

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Quenching: Quench any unreacted NHS esters by adding the quenching solution and incubating for 30 minutes.

-

Washing:

-

For nanoparticles: Centrifuge the suspension, remove the supernatant, and resuspend the nanoparticles in washing buffer. Repeat this washing step three times.

-

For planar substrates: Remove the substrate from the solution and wash it thoroughly with washing buffer, followed by a final rinse with deionized water.

-

-

Storage: The biomolecule-functionalized surface is now ready for use in your application. Store appropriately based on the stability of the immobilized biomolecule.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway that can be investigated using surfaces modified with this compound.

Caption: Experimental workflow for surface modification.

Caption: Integrin-mediated cell adhesion signaling pathway.

References

Aniline-Catalyzed Oxime Ligation Protocol for Glycoproteins: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the aniline-catalyzed oxime ligation protocol for the chemoselective modification of glycoproteins. This powerful technique enables the precise and efficient conjugation of various molecular probes, tags, and therapeutic agents to glycoproteins, facilitating advancements in glycoproteomics, drug development, and diagnostics.

Introduction

Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone to form a stable oxime bond, is a cornerstone of bioconjugation chemistry.[1][2] The reaction's utility is significantly enhanced by the use of nucleophilic catalysts, such as aniline (B41778), which dramatically accelerate the ligation rate under mild, biocompatible conditions.[3][4][5] This protocol is particularly valuable for modifying glycoproteins, where aldehydes can be selectively introduced into the glycan structures, enabling site-specific labeling.[3][6]

The aniline-catalyzed oxime ligation offers several advantages for glycoprotein (B1211001) studies:

-

High Efficiency and Speed: Aniline and its derivatives can increase reaction rates by orders of magnitude compared to the uncatalyzed reaction, allowing for rapid and efficient conjugation.[4][7][8]

-

Biocompatibility: The reaction proceeds under mild pH and temperature conditions, preserving the integrity and function of the glycoprotein.[1][2]

-

Chemoselectivity: The reaction is highly specific between the alkoxyamine and the aldehyde, minimizing off-target modifications.[1][2]

-

Versatility: A wide range of molecules, including biotin, fluorophores, and drugs, can be conjugated to glycoproteins.[2][9]

Reaction Mechanism and Workflow

The aniline-catalyzed oxime ligation proceeds through a nucleophilic catalysis mechanism. Aniline first reacts with the aldehyde on the glycoprotein to form a transient, highly reactive Schiff base (imine). This intermediate is more susceptible to nucleophilic attack by the alkoxyamine than the original aldehyde, leading to a rapid formation of the stable oxime bond and regeneration of the aniline catalyst.

// Nodes Glycoprotein_Aldehyde [label="Glycoprotein-Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Schiff_Base [label="Schiff Base Intermediate\n(Imine)", fillcolor="#FBBC05", fontcolor="#202124"]; Alkoxyamine [label="Alkoxyamine-Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxime_Product [label="Glycoprotein-Oxime-Probe", fillcolor="#34A853", fontcolor="#FFFFFF"]; Regenerated_Aniline [label="Aniline", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Glycoprotein_Aldehyde -> Schiff_Base [label="+ Aniline"]; Aniline -> Schiff_Base [style=invis]; Schiff_Base -> Oxime_Product [label="+ Alkoxyamine-Probe"]; Alkoxyamine -> Oxime_Product [style=invis]; Schiff_Base -> Regenerated_Aniline [label="- H2O", dir=back]; Oxime_Product -> Regenerated_Aniline [style=invis];

// Invisible edges for alignment {rank=same; Glycoprotein_Aldehyde; Aniline;} {rank=same; Alkoxyamine;} {rank=same; Oxime_Product; Regenerated_Aniline;} } .enddot Figure 1: Aniline-catalyzed oxime ligation mechanism.

A typical experimental workflow for labeling cell-surface glycoproteins involves two main steps: the generation of aldehydes on the glycans and the subsequent aniline-catalyzed oxime ligation with an aminooxy-functionalized probe.

// Nodes Start [label="Glycoprotein Source\n(e.g., Live Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Aldehyde Generation\n(e.g., Mild Periodate (B1199274) Oxidation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Aniline-Catalyzed Oxime Ligation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reactants [label="Alkoxyamine-Probe\n+ Aniline Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Washing/Purification", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Labeled Glycoprotein for\nDownstream Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2; Reactants -> Step2; Step2 -> Step3; Step3 -> End; } .enddot Figure 2: General experimental workflow.

Quantitative Data Summary

The efficiency of aniline-catalyzed oxime ligation is influenced by several factors, including the choice of catalyst, pH, and reactant concentrations. The following tables summarize key quantitative data from published studies.

| Catalyst (10 mM) | Reactants | pH | Fold Rate Acceleration (vs. uncatalyzed) | Reference |

| Aniline | Benzaldehyde + Aminooxyacetyl-peptide | 7.0 | ~20 | [10] |

| p-Phenylenediamine (B122844) | Aldehyde-protein + Aminooxy-PEG | 7.0 | ~120 | [4] |

| m-Phenylenediamine (B132917) | Aldehyde-protein + Dansyl-aminooxy | 7.3 | ~15 (relative to aniline) | [7] |

Table 1: Comparison of Catalyst Efficiency in Oxime Ligation.

| Parameter | Condition 1 | Condition 2 | Outcome | Reference |

| Aniline Concentration | 0 mM | 10 mM | Dramatic increase in biotinylation of periodate-treated cells | [5] |

| pH | 5.4 | 7.4 | Higher efficiency at more acidic pH | [11] |

| Reaction Time (Aniline-catalyzed) | 30 min | >1 hour (uncatalyzed) | Complete ligation within minutes to a few hours | [1][2] |

| Reactant Concentration | 100 µM | 250 µM | Higher concentration can lead to faster reaction | [3][5] |

Table 2: Influence of Reaction Parameters on Ligation Efficiency.

Detailed Experimental Protocols

Protocol for Labeling Cell-Surface Sialylated Glycoproteins

This protocol, often referred to as PAL (Periodate oxidation and Aniline-catalyzed Ligation), is a robust method for labeling sialic acid-containing glycoproteins on living cells.[3][5][6][12]

Materials:

-

Live cells in suspension or adherent culture

-

Phosphate-buffered saline (PBS), pH 7.4 and pH 6.7

-

Sodium periodate (NaIO₄)

-

Aminooxy-biotin (or other aminooxy-functionalized probe)

-

Aniline

-

Quenching solution (e.g., 1 mM glycerol (B35011) in PBS)

-

Cell lysis buffer (for downstream analysis)

-

Streptavidin-conjugated detection reagents (e.g., fluorescent streptavidin, streptavidin-HRP)

Procedure:

-

Cell Preparation:

-

Harvest cells and wash twice with ice-cold PBS, pH 7.4.

-

Resuspend cells to a concentration of 1-10 x 10⁶ cells/mL in ice-cold PBS, pH 7.4.

-

-

Aldehyde Generation (Mild Periodate Oxidation):

-

Add an equal volume of freshly prepared 2 mM NaIO₄ in PBS, pH 7.4 to the cell suspension (final concentration 1 mM NaIO₄).

-

Quench the reaction by adding a quenching solution and incubate for 5 minutes on ice.

-

Wash the cells three times with ice-cold PBS, pH 6.7.

-

-

Aniline-Catalyzed Oxime Ligation:

-

Prepare the ligation buffer: 100 µM aminooxy-biotin and 10 mM aniline in PBS, pH 6.7.[12] Note: Aniline should be freshly diluted from a stock solution.

-

Resuspend the cells in the ligation buffer.

-

Incubate for 1-2 hours at 4°C or room temperature.[12]

-

Wash the cells three times with PBS, pH 7.4 to remove excess reagents.

-

-

Downstream Analysis:

-

The biotin-labeled cells can now be used for various applications:

-

Flow Cytometry: Stain with a fluorescently-labeled streptavidin.

-

Western Blotting: Lyse the cells, run a protein gel, transfer to a membrane, and probe with streptavidin-HRP.

-

Proteomic Analysis: Lyse the cells, enrich biotinylated glycoproteins using streptavidin beads, and analyze by mass spectrometry.[6]

-

-

Protocol for In Vitro Glycoprotein Conjugation

This protocol is suitable for the conjugation of a purified glycoprotein with an aminooxy-functionalized molecule.

Materials:

-

Purified glycoprotein containing an aldehyde group

-

Alkoxyamine-functionalized molecule of interest

-

Aniline

-

Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reaction Setup:

-

Dissolve the aldehyde-containing glycoprotein in the reaction buffer to a final concentration of 1-10 µM.

-

Add the alkoxyamine-functionalized molecule to a final concentration of 25-100 equivalents.

-

Add aniline from a stock solution to a final concentration of 10-50 mM.[7]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, SDS-PAGE).

-

-

Purification:

-

Remove excess reagents and the catalyst by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Confirm the successful conjugation and determine the labeling efficiency using techniques such as mass spectrometry or spectrophotometry (if the label is a chromophore).

-

Troubleshooting and Considerations

-

Low Labeling Efficiency:

-

Ensure the freshness of the NaIO₄ and aniline solutions.

-

Optimize the pH of the ligation buffer (typically between 6.0 and 7.0).

-

Increase the concentration of the aminooxy probe or the catalyst.

-

Increase the incubation time.

-

-

Cell Viability Issues:

-

Perform all steps on ice to minimize cellular stress.

-

Ensure the NaIO₄ concentration and incubation time are not excessive.

-

Confirm the purity of the reagents.

-

-

Catalyst Choice: For applications requiring even faster kinetics, consider using p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA), which have shown higher catalytic activity than aniline.[4][7] However, their toxicity and stability should be considered.[8]

-

Alternative Aldehyde Generation: Besides periodate oxidation of sialic acids, aldehydes can be introduced into other glycans using enzymes like galactose oxidase.[6][12]

Conclusion

The aniline-catalyzed oxime ligation is a robust and versatile method for the site-specific modification of glycoproteins. Its high efficiency, speed, and biocompatibility make it an invaluable tool for researchers in glycobiology, drug development, and diagnostics. The detailed protocols and data provided in these application notes offer a solid foundation for the successful implementation of this powerful technology.

References

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans [pubmed.ncbi.nlm.nih.gov]

- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid glycoconjugation with glycosyl amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions [mdpi.com]

- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BioKB - Relationship - aniline - activates - oxime [biokb.lcsb.uni.lu]

Application Notes and Protocols: Aminooxy-PEG1-amine in the Development of Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker technology connecting the antibody and the payload is critical to the safety and efficacy of an ADC. Aminooxy-PEG1-amine is a bifunctional linker that enables the site-specific conjugation of payloads to antibodies, offering enhanced homogeneity and a defined Drug-to-Antibody Ratio (DAR).[1][2][3] This linker utilizes oxime ligation, a robust and bioorthogonal reaction between an aminooxy group and a carbonyl (aldehyde or ketone) group, to form a stable oxime bond.[4][5][6] The primary amine on the other end of the linker allows for the attachment of the cytotoxic payload.

This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.

Principle of Oxime Ligation for ADC Synthesis

The core of this methodology is the chemoselective reaction between an aminooxy-functionalized payload and an aldehyde- or ketone-bearing antibody.[6] Natural antibodies do not typically contain carbonyl groups. Therefore, these reactive handles must be introduced through protein engineering techniques.[6] A common and effective method is the mild periodate (B1199274) oxidation of the antibody's N-linked glycans, which selectively generates aldehyde groups on the carbohydrate chains, away from the antigen-binding site.[5][7][8][9][10]

The subsequent reaction with an this compound-modified payload proceeds via oxime ligation, often catalyzed by nucleophilic agents like aniline (B41778), to form a stable ADC.[7][11]

Experimental Protocols